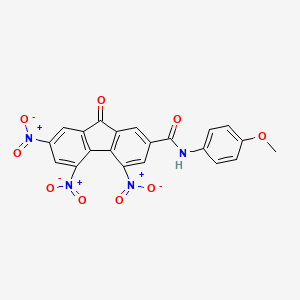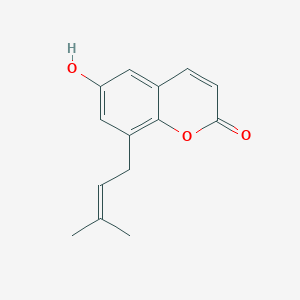
6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound is characterized by a benzopyran framework with a hydroxyl group at the 6th position and a 3-methylbut-2-en-1-yl group at the 8th position. Flavonoids are widely studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzopyran precursor.
Hydroxylation: Introduction of the hydroxyl group at the 6th position can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer activity and structural similarity.
Luteolin: Exhibits similar biological activities and is also a flavonoid.
Uniqueness
6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other flavonoids .
Propriétés
Numéro CAS |
91292-86-3 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
6-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C14H14O3/c1-9(2)3-4-10-7-12(15)8-11-5-6-13(16)17-14(10)11/h3,5-8,15H,4H2,1-2H3 |
Clé InChI |
DYFVYEZSBYMDGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C2C(=CC(=C1)O)C=CC(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


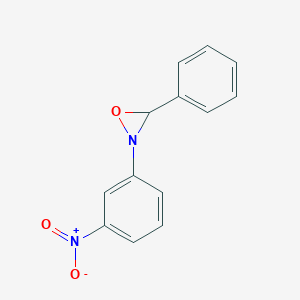
![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)
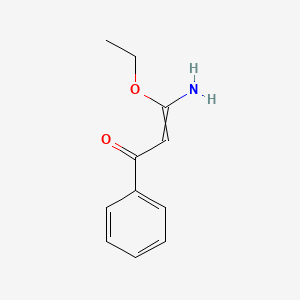
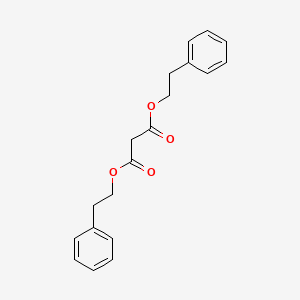
![N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14355696.png)
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
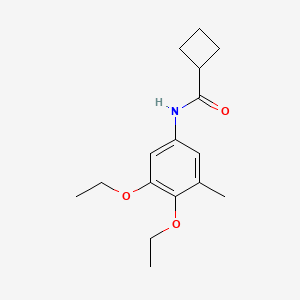
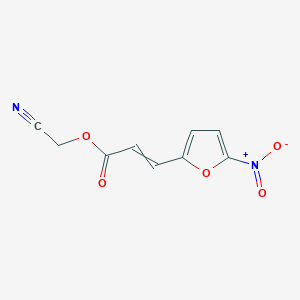
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)
